molecular formula C16H20N2O2S B7647859 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide

Cat. No. B7647859
M. Wt: 304.4 g/mol
InChI Key: XMQNJUHQMOTRBU-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed as a tool for investigating various biochemical and physiological processes in the body.

Scientific Research Applications

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide has been used in various scientific research applications, including fluorescent labeling of proteins, detection of reactive oxygen species, and measurement of mitochondrial membrane potential. It has also been used as a tool for investigating the mechanism of action of various drugs and compounds. This compound has been shown to be a versatile tool for studying a wide range of biological processes.

Mechanism of Action

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide works by binding to specific molecules in the body, such as proteins and reactive oxygen species. It has been shown to be selective in its binding, which makes it a useful tool for studying specific biological processes. This compound has been used to study the mechanism of action of various drugs and compounds, including anticancer drugs and antioxidants.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been shown to be a potent fluorescent probe for detecting reactive oxygen species, which are involved in a range of biological processes, including aging and disease. This compound has also been shown to be a useful tool for measuring mitochondrial membrane potential, which is important for energy production in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide is its versatility in scientific research applications. It can be used to study a wide range of biological processes and has been shown to be a useful tool for investigating the mechanism of action of various drugs and compounds. However, there are limitations to using this compound in lab experiments. It can be toxic at high concentrations, which can limit its use in certain applications. Additionally, it can be difficult to interpret the results of experiments using this compound, as its binding can be affected by various factors, such as pH and temperature.

Future Directions

There are many future directions for the use of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide in scientific research. One area of interest is the development of new fluorescent probes that are more selective and sensitive than this compound. Additionally, this compound could be used to study the role of reactive oxygen species in disease processes, such as cancer and neurodegenerative diseases. Finally, this compound could be used to investigate the mechanism of action of new drugs and compounds, which could lead to the development of new therapies for various diseases.

Synthesis Methods

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide is synthesized by a series of chemical reactions that involve the condensation of 3-hydroxybenzaldehyde and 4,5-dimethylthiazol-2-amine. The resulting intermediate is then reacted with isobutyryl chloride to form the final product. The synthesis method of this compound has been optimized to ensure high yield and purity of the compound.

properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10-11(2)21-15(17-10)16(3,4)18-14(20)9-12-6-5-7-13(19)8-12/h5-8,19H,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQNJUHQMOTRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)NC(=O)CC2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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